molecular formula C14H21NO B7883177 Benzeneacetamide, N,N-bis(1-methylethyl)- CAS No. 34251-46-2

Benzeneacetamide, N,N-bis(1-methylethyl)-

Cat. No.: B7883177
CAS No.: 34251-46-2
M. Wt: 219.32 g/mol
InChI Key: VWXNWALHYPKGHU-UHFFFAOYSA-N
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Description

Benzeneacetamide, N,N-bis(1-methylethyl)- is an organic compound with the molecular formula C14H21NO. It is known for its unique structure, which includes a benzene ring attached to an acetamide group, with two isopropyl groups attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneacetamide, N,N-bis(1-methylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzeneacetic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzeneacetamide, N,N-bis(1-methylethyl)- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the acetamide group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

Benzeneacetamide, N,N-bis(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and substituted benzene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl groups attached to the nitrogen atom can influence the compound’s binding affinity and selectivity. The benzene ring provides a hydrophobic interaction site, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetamide, N,N-dimethyl-: Similar structure but with methyl groups instead of isopropyl groups.

    Benzeneacetamide, N,N-diethyl-: Similar structure but with ethyl groups instead of isopropyl groups.

    Benzeneacetamide, N,N-dipropyl-: Similar structure but with propyl groups instead of isopropyl groups.

Uniqueness

Benzeneacetamide, N,N-bis(1-methylethyl)- is unique due to the presence of isopropyl groups, which can significantly influence its chemical and biological properties. The steric hindrance and electronic effects of the isopropyl groups can affect the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-phenyl-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)15(12(3)4)14(16)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXNWALHYPKGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877622
Record name BENZENEACETAMIDE, N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34251-46-2
Record name Benzeneacetamide, N,N-bis(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034251462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC38494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZENEACETAMIDE, N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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